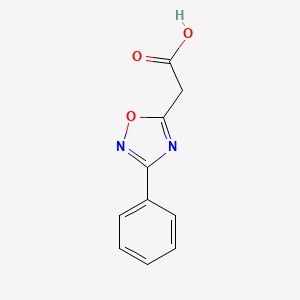

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

Description

BenchChem offers high-quality 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUATJKDOQCWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279791 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27349-43-5 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27349-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity Screening of Novel 1,2,4-Oxadiazole Derivatives: A Strategic Approach to Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel 1,2,4-oxadiazole derivatives. We will move beyond rote protocol listing to dissect the strategic rationale behind assay selection, experimental design, and data interpretation. This document is intended to empower researchers to design and execute robust screening cascades, leading to the identification of promising lead compounds for further development.

Introduction: The 1,2,4-Oxadiazole as a Versatile Pharmacophore

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for esters and amides, contribute to its prevalence in drug discovery programs. This scaffold is not merely a passive linker; its electronic nature and rigid conformation can play a crucial role in molecular recognition and binding to biological targets. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.

The inherent stability and synthetic tractability of the 1,2,4-oxadiazole ring make it an attractive starting point for the generation of diverse chemical libraries. The challenge, and the focus of this guide, lies in the strategic and efficient screening of these libraries to uncover their therapeutic potential.

The Screening Cascade: A Multi-Tiered Strategy for Hit Identification

A successful screening campaign is not a single experiment but a carefully orchestrated cascade of assays. This tiered approach is designed to progressively narrow a large library of compounds down to a small number of high-quality hits.

Figure 1: A generalized workflow for a drug discovery screening cascade.

Primary Screening: Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively assess a large number of 1,2,4-oxadiazole derivatives for any biological activity of interest. High-throughput screening (HTS) methodologies are indispensable at this stage.

Causality in Assay Selection: The choice of the primary assay is paramount and is dictated by the therapeutic hypothesis. For instance, if the goal is to identify novel anticancer agents, a primary screen could involve a cell viability assay across a panel of cancer cell lines.

Protocol: High-Throughput Cell Viability Screening (MTT Assay)

This protocol is a classic example of a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Addition: Prepare stock solutions of the 1,2,4-oxadiazole derivatives in dimethyl sulfoxide (DMSO). Dilute the compounds in culture medium to the final screening concentration (typically 10-50 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit a predefined threshold of inhibition (e.g., >50%) are considered "hits."

Trustworthiness through Self-Validation: The inclusion of positive and negative controls in every plate is non-negotiable. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Hit Confirmation and Triage

Not all hits from the primary screen are genuine. False positives can arise from compound autofluorescence, precipitation, or non-specific reactivity. Therefore, a hit confirmation step is crucial.

Workflow for Hit Triage:

-

Re-testing: Re-test the initial hits in the primary assay to confirm their activity.

-

Orthogonal Assays: Employ a secondary, mechanistically distinct assay to validate the biological effect. For example, if the primary assay was a cell viability assay, an orthogonal assay could measure apoptosis (e.g., caspase-3/7 activity).

-

Promiscuity Assays: Counter-screen hits against assays designed to identify compounds that interfere with assay technologies (e.g., luciferase inhibitors).

Secondary Assays: Delving Deeper into Mechanism and Potency

Confirmed hits progress to secondary assays designed to characterize their pharmacological properties in more detail.

Dose-Response Analysis and Potency Determination

The potency of a compound is a critical determinant of its therapeutic potential. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Protocol: IC50 Determination

-

Serial Dilution: Prepare a series of dilutions of the hit compound (typically 8-10 concentrations) in the appropriate assay buffer or medium.

-

Assay Performance: Perform the primary assay with the range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Data Presentation: Potency of Lead 1,2,4-Oxadiazole Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) |

| OXA-001 | HeLa | 2.5 |

| OXA-002 | A549 | 5.1 |

| OXA-003 | HeLa | 15.8 |

Selectivity and Specificity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.

Causality in Selectivity Profiling: If a 1,2,4-oxadiazole derivative is identified as a potent kinase inhibitor, it is essential to screen it against a panel of other kinases to assess its selectivity. A highly selective compound will inhibit the target kinase at a much lower concentration than other kinases.

Figure 2: Ideal selectivity profile of a lead compound.

Lead Optimization and In-Vivo Evaluation

Promising hits from secondary screening undergo lead optimization, a process of medicinal chemistry refinement to improve their potency, selectivity, and drug-like properties (ADME/Tox). The most promising lead compounds are then advanced to in-vivo models to assess their efficacy and safety in a whole organism.

Conclusion

The biological activity screening of novel 1,2,4-oxadiazole derivatives is a multifaceted endeavor that requires a strategic, data-driven approach. By employing a hierarchical screening cascade, from high-throughput primary assays to detailed mechanistic and in-vivo studies, researchers can effectively navigate the complexities of drug discovery and unlock the therapeutic potential of this important class of heterocyclic compounds. The principles and protocols outlined in this guide provide a robust framework for the successful identification and characterization of novel 1,2,4-oxadiazole-based drug candidates.

References

In Vitro Evaluation of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid Analogs: A Technical Guide for Preclinical Drug Discovery

This guide provides an in-depth technical framework for the in vitro evaluation of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The methodologies detailed herein are designed to elucidate the anti-inflammatory potential and mechanism of action of this promising class of compounds.

The 1,2,4-oxadiazole moiety is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Analogs of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid are of particular interest as potential modulators of key inflammatory pathways. This guide will focus on a logical, tiered approach to screening and characterizing these compounds, beginning with broad assessments of anti-inflammatory activity and progressing to more specific target-based assays.

Section 1: Foundational In Vitro Screening: Assessing Anti-Inflammatory Potential

The initial phase of evaluation aims to determine the general anti-inflammatory capacity of the synthesized analogs. A widely accepted and robust model for this purpose is the lipopolysaccharide (LPS)-stimulated macrophage assay. Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response, and their activation by LPS triggers a cascade of inflammatory mediator production.[3][4]

Rationale for the LPS-Stimulated Macrophage Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling. This activation leads to the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6] By measuring the ability of the 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid analogs to inhibit the production of these mediators, we can effectively screen for compounds with anti-inflammatory potential.

Experimental Workflow: A Multi-Endpoint Approach

The following workflow provides a comprehensive initial screen of the anti-inflammatory effects of the test compounds.

Caption: Workflow for primary anti-inflammatory screening.

Step-by-Step Experimental Protocols

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10^5 cells/mL.[7] Incubate for at least 2 hours to allow for cell adherence.[8]

-

Compound Preparation: Prepare stock solutions of the 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid analogs in a suitable solvent, such as DMSO. Create serial dilutions to achieve the desired final concentrations for testing.

-

Pre-treatment: Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[7] Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[7]

-

Supernatant Collection: After the 24-hour incubation, carefully collect 50-100 µL of the cell culture supernatant.[7][9]

-

Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[9]

-

Absorbance Reading: Measure the absorbance at 540-546 nm using a microplate reader.[7]

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

-

Assay Principle: Utilize commercially available sandwich ELISA kits for the specific quantification of murine TNF-α and IL-6 in the collected cell culture supernatants.

-

Procedure: Follow the manufacturer's protocol for the ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Adding the collected supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.[10]

It is crucial to assess whether the observed reduction in inflammatory mediators is due to a genuine anti-inflammatory effect or simply due to cytotoxicity.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

After collecting the supernatant for the above assays, add MTT solution to the remaining cells in the wells.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell membrane integrity.

-

Use a commercially available LDH cytotoxicity assay kit.

-

Follow the manufacturer's instructions, which typically involve mixing the collected cell supernatant with a reaction mixture and measuring the resulting color change.

-

Section 2: Elucidating the Mechanism of Action

Compounds that demonstrate significant and non-cytotoxic anti-inflammatory activity in the primary screen should be advanced to mechanism of action (MOA) studies. Based on the structural features of 1,2,4-oxadiazole derivatives, two prominent potential targets are cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs).[1][11]

Cyclooxygenase (COX) Inhibition Assays

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

This assay directly measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

Caption: Workflow for in vitro COX inhibition assay.

This protocol is adapted from commercially available kits.[12]

-

Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare a 10x working solution in the assay buffer.

-

Plate Setup: In a 96-well plate, add 10 µL of the diluted test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and assay buffer as an enzyme control.

-

Enzyme Addition: Add diluted human recombinant COX-1 or COX-2 enzyme to the appropriate wells.

-

Cofactor and Probe Addition: Add the COX cofactor and COX probe to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at room temperature, recording data every 1-2 minutes for 10-20 minutes.

-

Data Analysis: Calculate the slope of the linear portion of the reaction curve for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC50 values.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assays

PPARs are ligand-activated transcription factors that play crucial roles in regulating inflammation and metabolism.[11] Some 1,2,4-oxadiazole derivatives have been identified as PPAR agonists, suggesting a potential MOA for their anti-inflammatory effects.[7]

This cell-based reporter gene assay is a standard method for identifying PPAR agonists.

Caption: Workflow for PPAR transactivation assay.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with a mammalian expression vector for the desired PPAR isoform (e.g., PPARα, PPARδ, or PPARγ) and a reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene. A co-transfection with a β-galactosidase expression vector can be used for normalization.

-

-

Compound Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of the 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid analogs. Include a known PPAR agonist as a positive control (e.g., fenofibric acid for PPARα).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add a luciferase assay reagent.

-

Measure the luminescence.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity (if applicable).

-

Calculate the fold activation relative to the vehicle-treated control.

-

Determine the EC50 value for each active compound.

-

Downstream Target Engagement: Western Blot Analysis

To confirm the engagement of the identified targets within a cellular context, Western blotting can be employed to assess the expression levels of key proteins downstream of the inflammatory cascade.

If the primary screening indicates a reduction in NO and pro-inflammatory cytokines, Western blotting can be used to determine if this is due to a decrease in the expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and COX-2.[6]

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compounds and LPS as described in the primary screening. After the desired incubation period, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Section 3: Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate the identification of lead compounds.

Summary of In Vitro Anti-Inflammatory Activity

| Compound ID | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Cytotoxicity (CC50 in RAW 264.7, µM) |

| Lead Compound 1 | ||||

| Lead Compound 2 | ||||

| ... | ||||

| Reference Drug |

Summary of Mechanism of Action Studies

| Compound ID | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index | PPARα Activation EC50 (µM) | PPARδ Activation EC50 (µM) |

| Lead Compound 1 | |||||

| Lead Compound 2 | |||||

| ... | |||||

| Reference Drug |

By systematically applying the methodologies outlined in this guide, researchers can effectively evaluate the in vitro anti-inflammatory properties of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid analogs, elucidate their mechanisms of action, and identify promising candidates for further preclinical development.

References

-

Bolen, J. B., & Santini, F. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

Cheen, C., & al, e. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC. [Link]

-

Apaza, T., & al, e. (2021). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. PMC. [Link]

-

Kumar, A., & al, e. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI. [Link]

-

Chantasa, P., & al, e. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

-

Kowalczewska, E., & al, e. (2016). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC. [Link]

-

Bolakatti, G., & al, e. (2012). Synthesis and evaluation of anti-inflammatory and analgesic activity of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones. ResearchGate. [Link]

-

Dai, L., & al, e. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

-

Khan, S. A., & al, e. (2009). Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. PMC. [Link]

-

Chantasa, P., & al, e. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. ResearchGate. [Link]

-

Okazaki, S., & al, e. (2016). Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as Novel acetyl-CoA Carboxylase 2 (ACC2) Inhibitors With Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) Dual Agonistic Activity. PubMed. [Link]

-

da Silva, G. G., & al, e. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. [Link]

-

Kumar, S., & al, e. (2003). Synthesis and Antiinflammatory Activity of 2-[5'-(4-Pyridinyl)-1',2',3'-oxadiazol-2-yl-thiomethyl]- 3-substituted-aryl-6-substituted-quinazolin-4-ones. Indian Journal of Pharmaceutical Sciences. [Link]

-

Scarpellini, C., & al, e. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]

-

Zhang, L., & al, e. (2005). [Establishment of a cell-based high-throughput screening model for PPARdelta agonists]. PubMed. [Link]

-

Ruga, M., & al, e. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. MDPI. [Link]

-

Wang, Y., & al, e. (2021). PPAR-Mediated Toxicology and Applied Pharmacology. PMC. [Link]

-

Wang, X., & al, e. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]

-

Li, Y., & al, e. (2022). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. [Link]

-

Al-Warhi, T., & al, e. (2021). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

-

Lin, M.-H., & al, e. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]

-

Tyagi, S., & al, e. (2021). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. MDPI. [Link]

-

Al-Warhi, T., & al, e. (2021). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

-

Park, H. Y., & al, e. (2007). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Pathogens and Disease. [Link]

-

Al-Warhi, T., & al, e. (2021). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

-

Al-Warhi, T., & al, e. (2021). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

-

Al-Warhi, T., & al, e. (2021). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

-

Al-Warhi, T., & al, e. (2021). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

-

Yoon, W. J., & al, e. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC. [Link]

Sources

- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Establishment of a cell-based high-throughput screening model for PPARdelta agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mass Spectrometry Fragmentation of (3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometric behavior of (3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. As direct fragmentation data for this specific molecule is not extensively published, this document synthesizes established principles from the fragmentation of substituted 1,2,4-oxadiazoles, phenyl-containing heterocycles, and molecules with acetic acid moieties. We will explore strategic choices in ionization methodologies, propose detailed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and provide a robust, self-validating experimental protocol for researchers. The objective is to equip scientists and drug development professionals with the predictive knowledge and practical methodology required to confidently identify and characterize this compound and its analogues using mass spectrometry.

Strategic Selection of Ionization Methodologies

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be obtained. For (3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid, both "hard" and "soft" ionization methods offer distinct advantages.

-

Electron Ionization (EI): As a classic, high-energy technique, EI is exceptionally well-suited for eliciting detailed structural information through extensive fragmentation.[1] The 70 eV electron beam provides sufficient energy to induce cleavage of the heterocyclic ring and its substituents, generating a reproducible "fingerprint" spectrum ideal for library matching and unambiguous identification.[2] The volatility of the analyte, often enhanced by derivatization (e.g., methylation of the carboxylic acid), makes it compatible with Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates intact molecular ions, or more accurately, pseudomolecular ions, with minimal initial fragmentation.[4][5] This is particularly advantageous for confirming the molecular weight of the parent compound. The presence of the carboxylic acid group makes (3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid an ideal candidate for negative-ion ESI ([M-H]⁻), as the acidic proton is readily lost.[6] Positive-ion ESI ([M+H]⁺) is also feasible. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled collision-induced dissociation (CID), providing systematic fragmentation data that is complementary to EI.[7]

Causality of Choice: For comprehensive characterization, a dual-approach is recommended. ESI-MS/MS is the preferred initial method to confirm the molecular weight and probe fragmentation in a controlled manner, especially when coupled with liquid chromatography (LC). EI-GC-MS should be employed to generate a classic, highly detailed fragmentation pattern for structural confirmation and library comparison.

Proposed Electron Ionization (EI) Fragmentation Pathways

Under EI conditions, the molecular ion (M⁺˙) of (3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid (exact mass: 204.05 g/mol ) will undergo a series of characteristic fragmentation reactions. The primary cleavage events are predicted to involve the weakest bonds and the formation of the most stable neutral and ionic species.

The fragmentation of 1,2,4-oxadiazole rings subjected to electron impact is known to proceed via cleavage of the heterocyclic ring, often at the 1-5 and 3-4 bonds.[2] The substituents on the ring play a significant role in directing the fragmentation pathways.[1]

Key proposed fragmentation steps include:

-

Alpha-Cleavage of the Acetic Acid Side Chain: The C-C bond between the oxadiazole ring and the methylene group of the acetic acid side chain is a likely point of initial cleavage, leading to the loss of a carboxymethyl radical (•CH₂COOH, 59 Da) to form a stable 3-phenyl-1,2,4-oxadiazol-5-yl cation at m/z 145.

-

Heterocyclic Ring Cleavage: A characteristic fragmentation of 3,5-disubstituted 1,2,4-oxadiazoles involves the cleavage of the N1-C5 and C3-N4 bonds.[2] This can lead to the formation of a benzonitrile radical cation ([C₆H₅CN]⁺˙, m/z 103) and other diagnostic fragments.

-

Formation of the Benzoyl Cation: Subsequent fragmentation of ring-opened intermediates can lead to the highly stable benzoyl cation ([C₆H₅CO]⁺, m/z 105).

-

Loss of Phenyl Group: Cleavage of the bond between the phenyl group and the oxadiazole ring can result in the formation of the phenyl cation ([C₆H₅]⁺, m/z 77).

Proposed Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI provides a softer ionization, primarily yielding the pseudomolecular ion. Tandem MS (MS/MS) is then required to induce and analyze fragmentation.

Negative Ion Mode ([M-H]⁻)

This is the preferred mode due to the acidic nature of the carboxylic acid. The precursor ion will be the deprotonated molecule at m/z 203.

-

Decarboxylation: The most facile and common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[7] This would produce a highly abundant product ion at m/z 159.

-

Ring Opening: Subsequent fragmentation of the m/z 159 ion would likely involve cleavage of the oxadiazole ring, potentially leading to the formation of a phenoxide anion ([C₆H₅O]⁻, m/z 93) or a cyanide anion ([CN]⁻, m/z 26).

Positive Ion Mode ([M+H]⁺)

Protonation is expected to occur on one of the nitrogen atoms of the oxadiazole ring. The precursor ion will be at m/z 205.

-

Loss of Water and CO: A common pathway for protonated carboxylic acids involves the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), which is equivalent to the loss of the entire carboxylic acid group (HCOOH, 46 Da). This would result in an ion at m/z 159.

-

Side Chain Cleavage: Similar to EI, loss of the entire acetic acid moiety (CH₂COOH, 59 Da) could occur, leading to the fragment at m/z 145.

Summary of Characteristic Ions

The following table summarizes the key ions expected from the fragmentation of (3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid. These values provide a quick reference for interpreting experimental data.

| m/z | Proposed Ion Structure / Formula | Ionization Mode | Proposed Origin |

| 205 | [M+H]⁺ | ESI (+) | Protonated Parent Molecule |

| 204 | [M]⁺˙ | EI | Molecular Ion |

| 203 | [M-H]⁻ | ESI (-) | Deprotonated Parent Molecule |

| 159 | [M-H-CO₂]⁻ or [M+H-HCOOH]⁺ | ESI (-), ESI (+) | Loss of CO₂ from [M-H]⁻ or HCOOH from [M+H]⁺ |

| 145 | [C₈H₅N₂O]⁺ | EI, ESI (+) | Loss of •CH₂COOH radical from M⁺˙ or [M+H]⁺ |

| 105 | [C₆H₅CO]⁺ | EI | Benzoyl cation from ring fragmentation |

| 103 | [C₆H₅CN]⁺˙ | EI | Benzonitrile radical cation from ring cleavage |

| 77 | [C₆H₅]⁺ | EI | Phenyl cation |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a comprehensive workflow for the analysis of (3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid using LC-ESI-MS/MS.

5.1 Materials and Reagents

-

(3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid standard

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid (or Acetic Acid), LC-MS grade[8]

-

Ammonium Hydroxide (for negative mode, if needed)

-

0.22 µm Syringe filters

5.2 Sample Preparation

-

Prepare a 1 mg/mL stock solution of the standard in Methanol.

-

Perform serial dilutions to create working solutions ranging from 1 µg/mL to 100 ng/mL using a mixture of water and methanol (50:50 v/v) as the diluent.

-

For ESI analysis, add 0.1% formic acid to the final working solutions for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.

-

Filter all samples through a 0.22 µm syringe filter before injection.

5.3 LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

-

Mass Spectrometry (ESI-MS/MS):

-

Ionization Mode: ESI, run in both positive and negative modes in separate experiments.

-

Scan Mode: Full Scan (MS1) from m/z 50-500 to identify the precursor ion, followed by Product Ion Scan (MS2) of the target precursor (m/z 205 for positive, m/z 203 for negative).

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Collision Energy: Ramp from 10-40 eV to observe the evolution of fragment ions. This is a self-validating step; the systematic appearance and disappearance of fragments as collision energy increases confirms their relationship to the precursor.

-

5.4 Data Analysis

-

Extract the chromatogram for the expected m/z of the parent ion.

-

Analyze the full scan (MS1) spectrum to confirm the mass of the [M+H]⁺ or [M-H]⁻ ion.

-

Analyze the product ion scan (MS2) spectra. Identify the major fragment ions and compare their m/z values to the proposed pathways and the summary table.

-

Correlate the fragmentation data with the known fragmentation rules for oxadiazoles and carboxylic acids to build a confident structural assignment.

Conclusion

The mass spectrometric analysis of (3-phenyl-1,2,4-oxadiazol-5-yl)-acetic acid provides a wealth of structural information. By strategically employing both Electron Ionization and Electrospray Ionization techniques, researchers can obtain a comprehensive fragmentation profile. The predicted pathways, dominated by side-chain cleavage and characteristic heterocyclic ring fissions, offer a robust framework for the identification and structural elucidation of this compound and its derivatives. The provided experimental workflow ensures a systematic and self-validating approach, empowering drug development professionals to confidently characterize these important molecular scaffolds.

References

-

U. S. F. T. a. D. A. Mass Spectrometry of Oxazoles. Semantic Scholar. Retrieved from [Link]

-

Selva, A., & Vettori, U. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Retrieved from [Link]

-

Gomes, P. S. M., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(22), 7855. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

Kaye, P. T., & Mphahlele, M. J. (1995). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Journal of Heterocyclic Chemistry, 32(4), 1165-1171. [Link]

-

Bialy, M., & Zukowski, K. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18(4), 833-838. [Link]

-

Rauf, A., et al. (2018). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). ResearchGate. Retrieved from [Link]

-

Gala, J., et al. (2019). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. Retrieved from [Link]

-

Richard, J. J., Annapoorani, P., & Mariappan, P. (n.d.). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. Retrieved from [Link]

-

Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. Chemistry Stack Exchange. Retrieved from [Link]

-

Svete, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]

-

Cole, R. B. (2010). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Molecules, 27(9), 2915. [Link]

- Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science.

-

Davis, J. M., et al. (2022). High-Resolution LC–MS Characterization of Ramaria flavobrunnescens, a Coral Mushroom Toxic to Livestock, Reveals Fungal, Bacterial, and Eucalyptus Tree Metabolites. Toxins, 14(11), 774. [Link]

-

SCIEX. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Retrieved from [Link]

-

Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Retrieved from [Link]

-

Carrieri, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Pharmaceuticals, 16(4), 498. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. In Wikipedia. Retrieved from [Link]

-

Hossain, M. A., & Shamsi, S. A. (2009). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 20(10), 1895-1904. [Link]

-

El-Gendy, M. S., et al. (2012). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

-

DeVito, V. M., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 24(10), 1584-1594. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

Sources

- 1. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 1,2,4-Oxadiazole Acetic Acid Compounds

Abstract

The 1,2,4-oxadiazole nucleus is a cornerstone of modern medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisosteric replacement for esters and amides.[1] This guide provides an in-depth exploration of the discovery and synthesis of 1,2,4-oxadiazole acetic acid compounds, a class of molecules with significant therapeutic potential. We will delve into the historical context, dissect core synthetic strategies with detailed mechanistic insights, and present field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic scaffold in their work.

The Ascendancy of the 1,2,4-Oxadiazole Scaffold in Drug Discovery

The five-membered 1,2,4-oxadiazole ring, containing one oxygen and two nitrogen atoms, has been extensively studied over the past two decades for its broad utility in medicine and material science. Its significance in drug discovery is multifaceted. The ring system is hydrolytically stable and can act as a bioisostere for carboxylic acid and carboxamide groups, a critical feature for improving the pharmacokinetic profiles of drug candidates.[1] This bioisosteric relationship allows medicinal chemists to replace metabolically labile ester or amide functionalities, often leading to enhanced stability and better absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Furthermore, the 1,2,4-oxadiazole moiety is not merely a passive scaffold; it actively participates in ligand-receptor interactions through hydrogen bonding and serves as an aromatic linker for various substituents. This versatility has led to the incorporation of the 1,2,4-oxadiazole core into numerous experimental, investigational, and marketed drugs, spanning a wide array of therapeutic areas including oncology, neurology, and infectious diseases.[1] Compounds featuring this heterocycle have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antiviral effects.[2]

Foundational Synthetic Strategies: From Concept to Compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has evolved significantly since its inception. The most prevalent and versatile methods rely on the cyclization of key intermediates derived from amidoximes and acylating agents.[3]

The Cornerstone Approach: Acylation of Amidoximes and Subsequent Cyclodehydration

The most widely employed route to 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its activated derivative.[3] This two-step process first involves the O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This intermediate is then subjected to cyclodehydration, typically under thermal conditions or with the aid of a catalyst, to yield the final 1,2,4-oxadiazole ring.

Causality Behind the Method: The amidoxime provides a pre-assembled N-C-N-O fragment. The acylation step introduces the final carbon atom required to close the five-membered ring. The subsequent cyclization is an intramolecular condensation reaction, driven by the formation of a stable aromatic heterocyclic system and the elimination of a small molecule, usually water. The choice of activating agent for the carboxylic acid is critical for the efficiency of the initial acylation step.

Experimental Workflow: Two-Step Synthesis of 1,2,4-Oxadiazoles

Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles.

Streamlining Synthesis: The Rise of One-Pot Methodologies

To improve efficiency and reduce reaction times and waste, one-pot synthetic procedures have been developed. These methods combine the acylation and cyclization steps into a single operation, avoiding the isolation of the O-acylamidoxime intermediate. A notable example is the reaction of amidoximes and carboxylic acids in a superbase medium, such as NaOH in DMSO, at room temperature.[1][4]

Causality Behind the Method: The use of a strong base like NaOH in an aprotic polar solvent like DMSO facilitates both the activation of the carboxylic acid and the subsequent base-catalyzed cyclization of the in-situ formed O-acylamidoxime. This approach is particularly advantageous for synthesizing 1,2,4-oxadiazoles with thermosensitive functional groups that might not withstand the high temperatures often required for traditional cyclodehydration.[1]

Experimental Workflow: One-Pot Synthesis of 1,2,4-Oxadiazoles

Caption: Conceptual diagram of a one-pot synthesis of 1,2,4-oxadiazoles.

Physicochemical Properties and the Power of Bioisosterism

The 1,2,4-oxadiazole ring possesses a unique set of properties that make it an attractive scaffold for drug design. It is an electron-poor azole, which influences its interactions with biological targets. The ring is generally resistant to metabolic degradation, contributing to improved in vivo stability compared to the ester and amide groups it often replaces.[1]

The concept of bioisosterism is central to the utility of 1,2,4-oxadiazoles. By replacing a carboxylic acid or amide group with a 1,2,4-oxadiazole, medicinal chemists can fine-tune a molecule's properties to overcome pharmacokinetic hurdles without sacrificing its pharmacodynamic activity.

Table 1: Bioisosteric Comparison of a Carboxylic Acid Moiety and its 1,2,4-Oxadiazole Analogue

| Property | Carboxylic Acid (-COOH) | 1,2,4-Oxadiazole Ring | Rationale for Replacement |

| Metabolic Stability | Prone to enzymatic degradation (e.g., glucuronidation) | Generally high | To increase in vivo half-life and reduce metabolic clearance. |

| Acidity (pKa) | Typically 4-5 | Weakly basic | To modulate ionization state at physiological pH, affecting cell permeability and solubility. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as H-bond acceptor | To maintain key interactions with the biological target. |

| Lipophilicity | Generally lower | Generally higher | To improve membrane permeability and oral bioavailability.[5] |

| Chemical Stability | Can be reactive | High | To enhance shelf-life and stability in biological environments. |

Therapeutic Applications of 1,2,4-Oxadiazole Acetic Acid Derivatives

The versatility of the 1,2,4-oxadiazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.[2] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents, among others.[2][6]

Table 2: Selected Examples of Bioactive 1,2,4-Oxadiazole Compounds

| Compound Name/Class | Therapeutic Area | Mechanism of Action (if known) | Reference |

| Ataluren | Duchenne Muscular Dystrophy | Promotes ribosomal read-through of nonsense mutations. | [1] |

| Naldemedine | Opioid-Induced Constipation | Peripherally acting mu-opioid receptor antagonist. | [1] |

| Ozanimod | Multiple Sclerosis | Sphingosine-1-phosphate (S1P) receptor modulator. | [1] |

| Substituted 1,2,4-oxadiazoles | Antifungal | Inhibition of succinate dehydrogenase (SDH). | [6] |

| Hydroxamate-based 1,2,4-oxadiazoles | Anticancer | Histone deacetylase (HDAC) inhibitors. | [7] |

| Phidianidines | Anticancer | In vitro cytotoxicity against various tumor cell lines. | [4] |

Self-Validating Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 3-(carboxymethyl)-5-phenyl-1,2,4-oxadiazole. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate

This protocol details the classic approach, isolating the intermediate to ensure purity before the final cyclization.

Step 1: Synthesis of O-(2-methoxy-2-oxoacetyl)benzamidoxime

-

Materials: Benzamidoxime, monomethyl malonate, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve benzamidoxime (1.0 eq) and monomethyl malonate (1.1 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution at 0 °C. The use of EDCI/HOBt forms a highly reactive O-acylisourea intermediate from the carboxylic acid, facilitating efficient acylation of the amidoxime.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The extended reaction time ensures complete conversion.

-

Quench the reaction by adding water and extract the product with DCM (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution to remove unreacted acid and HOBt, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure O-acylamidoxime intermediate.

-

Step 2: Cyclodehydration to Methyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate

-

Materials: O-(2-methoxy-2-oxoacetyl)benzamidoxime, Toluene or xylene.

-

Procedure:

-

Dissolve the purified O-acylamidoxime intermediate in toluene.

-

Heat the solution to reflux (approx. 110-140 °C) for 4-8 hours. The high temperature provides the necessary activation energy for the intramolecular cyclodehydration reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,4-oxadiazole ester.

-

Step 3: Hydrolysis to 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetic acid

-

Materials: Methyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add LiOH (1.5-2.0 eq) and stir at room temperature for 2-4 hours. LiOH is a strong base that saponifies the ester to the corresponding carboxylate salt.

-

Monitor the reaction by TLC.

-

Once hydrolysis is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl. This protonates the carboxylate, causing the carboxylic acid product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final 1,2,4-oxadiazole acetic acid compound.

-

Protocol 2: One-Pot Synthesis from Amidoxime and Carboxylic Acid

This protocol leverages a modern, efficient approach to synthesize the 1,2,4-oxadiazole ester directly.[6]

-

Materials: Benzamidoxime, Monomethyl malonate, EDCI, HOBt, Triethylamine (TEA), Anhydrous DMF.

-

Procedure:

-

Dissolve monomethyl malonate (1.1 eq) in anhydrous DMF.

-

Add EDCI (1.2 eq), HOBt (1.2 eq), and TEA (1.5 eq). The TEA acts as a base to deprotonate the carboxylic acid and facilitate the reaction.

-

Add benzamidoxime (1.0 eq) to the mixture.

-

Heat the reaction mixture to 140 °C and reflux for 1-2 hours.[6] The high temperature in this one-pot procedure drives both the initial acylation and the subsequent cyclodehydration in a single step.

-

Cool the mixture to room temperature and add distilled water.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography to yield methyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate.

-

Proceed with hydrolysis as described in Protocol 1, Step 3 to obtain the final acid.

-

Conclusion

The 1,2,4-oxadiazole acetic acid framework represents a privileged scaffold in medicinal chemistry, offering a potent combination of metabolic stability, synthetic accessibility, and diverse pharmacological activity. The synthetic methodologies have matured from classical multi-step procedures to highly efficient one-pot strategies, enabling rapid access to a wide range of analogues for drug discovery programs. A thorough understanding of the underlying chemical principles and the rationale behind specific experimental choices, as detailed in this guide, is paramount for researchers aiming to successfully design and synthesize novel therapeutic agents based on this remarkable heterocycle.

References

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.).

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved January 23, 2026, from [Link]

-

Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Retrieved January 23, 2026, from [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Retrieved January 23, 2026, from [Link]

- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.

-

Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, ACS Publications. Retrieved January 23, 2026, from [Link]

-

Wieczorek, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Retrieved January 23, 2026, from [Link]

- Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

-

Verma, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved January 23, 2026, from [Link]

-

Kumar, V., & Jawaid, T. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central. Retrieved January 23, 2026, from [Link]

- Wessig, P., et al. (2020). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.

-

Wieczorek, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved January 23, 2026, from [Link]

- Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW.

-

Cole, K. P., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. Retrieved January 23, 2026, from [Link]

-

O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, ACS Publications. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application and Protocol Guide: Quantitative Analysis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides detailed application notes and robust protocols for the development and validation of analytical methods for the quantification of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid. Recognizing the absence of a standardized public method for this specific analyte, this document leverages established principles of analytical chemistry and data from structurally related oxadiazole compounds to propose effective starting points for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, adhering to the stringent criteria set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Analytical Rationale

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid is a heterocyclic compound featuring an oxadiazole core, a structure prevalent in medicinal chemistry due to its role as a bioisostere for amides and esters, often enhancing metabolic stability and pharmacokinetic properties.[5][6] Accurate and precise quantification of this molecule is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs) and formulated products.

The analytical strategy for this molecule must consider its key physicochemical properties. Based on its structure—a carboxylic acid tethered to a phenyl-oxadiazole moiety—we can infer moderate polarity. The presence of the phenyl and oxadiazole rings provides a strong chromophore, making UV-Vis spectrophotometry a viable detection method.[7][8] Furthermore, the molecule's structure is amenable to ionization, making mass spectrometry an excellent choice for a highly sensitive and selective quantification method.

This guide will detail two primary analytical approaches:

-

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A robust, widely accessible method ideal for routine quality control, purity assessment, and assay of bulk material and formulations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering superior sensitivity and selectivity for quantifying the analyte in complex biological matrices like plasma or tissue homogenates.[9][10]

The following sections provide not just step-by-step instructions, but also the scientific justification for the selection of columns, mobile phases, and instrument parameters, empowering the researcher to troubleshoot and adapt these methods as needed.

Physicochemical Properties and Method Development Considerations

-

Structure: 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid (C₁₀H₈N₂O₃)

-

Molecular Weight: 204.18 g/mol (Calculated)

-

Key Features:

-

Acidic Moiety (-COOH): The carboxylic acid group will have a pKa around 4-5. This is a critical consideration for RP-HPLC, as the mobile phase pH will dictate the analyte's ionization state and, consequently, its retention. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 1.5-2 units below the pKa, keeping the analyte in its neutral, more retentive form.

-

Chromophore: The conjugated system of the phenyl and oxadiazole rings is expected to produce a strong UV absorbance. Based on similar oxadiazole derivatives, a UV maximum (λ_max) is anticipated in the 225-240 nm range.[7][12] A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for quantification.

-

Polarity: The presence of the carboxylic acid makes the molecule more polar than its ethyl ester counterpart (which has a calculated XLogP3 of 2.0).[11] This suggests that a standard C18 stationary phase will provide adequate retention with a typical reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water).

-

Proposed Analytical Workflow

The logical flow for establishing a validated analytical method for this compound is outlined below. This workflow ensures a systematic approach from initial development to full validation, in accordance with regulatory expectations.[4][13]

Caption: General workflow for analytical method development and validation.

Protocol 1: RP-HPLC Method with UV Detection

This protocol is designed for the quantification of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid in bulk substance or simple formulations.

4.1. Instrumentation and Consumables

-

HPLC System: Quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A robust, end-capped column is recommended for good peak shape.

-

Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. (Ensures pH is well below the analyte's pKa).

-

Mobile Phase B: Acetonitrile (ACN).

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

4.2. Chromatographic Conditions (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Mobile Phase | Gradient: 30% B to 80% B over 10 min | A gradient is chosen for initial development to ensure elution of the analyte and any potential impurities with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temperature | 30 °C | Thermostatting the column ensures retention time reproducibility. 30 °C is a common starting point to improve efficiency without risking analyte degradation. |

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |

| Detection | PDA scan 200-400 nm. Quantify at λ_max (est. 235 nm) | A PDA detector is crucial during development to identify the optimal wavelength for quantification, ensuring maximum sensitivity and minimizing interference.[12][14] |

4.3. Standard and Sample Preparation

-

Primary Stock Standard (1 mg/mL): Accurately weigh ~10 mg of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard to cover the expected concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Prepare sample solutions to a target concentration within the calibration range using the diluent. If analyzing a formulation, this may involve extraction or dissolution steps that must be validated for recovery.

4.4. Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3]

Caption: Key parameters for HPLC method validation per ICH guidelines.

Validation Experiments:

| Parameter | Protocol | Acceptance Criteria (Typical) |

| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic). | Peak purity index > 0.99. No interference at the analyte's retention time. Analyte peak is resolved from degradation products. |

| Linearity | Analyze at least 5 concentration levels in triplicate, covering 80-120% of the expected sample concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The concentration interval over which linearity, accuracy, and precision are acceptable. | As determined by linearity, accuracy, and precision data. |

| Accuracy | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Can be assessed by recovery of spiked placebo or comparison to a reference method. | Mean recovery of 98.0% - 102.0%. |

| Precision | Repeatability: 6 replicate injections at 100% concentration or 9 determinations across the range. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |

| LOD & LOQ | Determine based on signal-to-noise ratio (LOD S/N ≈ 3, LOQ S/N ≈ 10) or standard deviation of the response and the slope of the calibration curve. | LOQ should be sufficiently low for the intended application (e.g., quantifying impurities). |

| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | Retention time and peak area should remain within acceptable limits (e.g., RSD ≤ 2.0%). |

Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol is tailored for the quantification of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid in a biological matrix, such as human or rat plasma, and adheres to FDA and ICH M10 guidance on bioanalytical method validation.[15][16]

5.1. Instrumentation and Consumables

-

LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Stationary Phase: C18 column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with close retention time and similar ionization efficiency should be used.

-

Sample Preparation: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) consumables.

5.2. Method Development and Optimization

-

MS Tuning: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature) and determine precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Expected Precursor Ion: Given the carboxylic acid, negative ion mode ESI is a strong candidate. The precursor would be the deprotonated molecule [M-H]⁻. Positive mode [M+H]⁺ should also be evaluated.

-

MRM Transitions: Fragment the precursor ion and select 2-3 stable, intense product ions for quantification and confirmation.

-

-

Chromatography: Develop a fast gradient to ensure the analyte elutes in a sharp peak, free from matrix suppression zones.

5.3. Bioanalytical Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and fast method suitable for initial development.

-

Spike: To 100 µL of blank plasma, add the analyte and Internal Standard (IS).

-

Precipitate: Add 300 µL of ice-cold acetonitrile (containing IS).

-

Vortex: Vortex vigorously for 1 minute.

-

Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Inject: Transfer the supernatant to an autosampler vial and inject.

5.4. Bioanalytical Method Validation Protocol

Validation for bioanalytical methods is more extensive and includes assessment of matrix effects and stability.[15][17]

| Parameter | Protocol | Acceptance Criteria (Typical) |

| Selectivity | Analyze at least 6 different batches of blank matrix to check for interferences at the retention times of the analyte and IS. | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | Analyze a blank, a zero standard (matrix + IS), and 6-8 non-zero standards prepared in the biological matrix. Use a weighted (1/x or 1/x²) linear regression. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99. |

| Accuracy & Precision | Analyze Quality Control (QC) samples at 4 levels (LOD, Low, Mid, High) in 5 replicates per level, across at least 3 separate runs (inter-day precision). | Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ). Precision (RSD) at each level should not exceed 15% (20% at LLOQ).[10] |

| Matrix Effect | Compare the analyte response in post-extraction spiked blank matrix from 6 sources to the response in a pure solution at low and high concentrations. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at 3 concentrations (Low, Mid, High). | Recovery should be consistent, precise, and reproducible. |

| Stability | Evaluate analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), short-term bench-top, long-term storage (-70°C), and post-preparative (in autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples. |

Conclusion

The protocols outlined in this guide provide a robust framework for developing and validating reliable analytical methods for the quantification of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid. The HPLC-UV method serves as an excellent tool for routine analysis and quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for complex bioanalytical applications. By following the systematic workflow and adhering to the validation criteria prescribed by ICH and FDA guidelines, researchers can ensure the generation of high-quality, reproducible, and defensible data critical for advancing drug development programs.

References

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][18] OXAZIN-4-YL) ACETATE DERIV. Available at: [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Available at: [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl)-pyridine. Available at: [Link]

-

The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). ResearchGate. Available at: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Available at: [Link]

-

UV-Vis spectrum of Oxa-4-Py. (n.d.). ResearchGate. Available at: [Link]

-

Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate. (n.d.). PubChem. Available at: [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). Hindawi. Available at: [Link]

-

A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides. (2017). PubMed. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Available at: [Link]

-

Validation of Analytical Procedure Q2(R2). (n.d.). ICH. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-